O-Ethyl O-methyl S-(O',O'-diethylphosphoramido)ethyl phosphorothioate
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Overview
Description
O-Ethyl O-methyl S-(O’,O’-diethylphosphoramido)ethyl phosphorothioate is an organophosphate compound. This compound is known for its complex structure and potential applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of multiple functional groups, including ethyl, methyl, and phosphoramido groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-methyl S-(O’,O’-diethylphosphoramido)ethyl phosphorothioate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl phosphorodichloridate with methyl alcohol to form O-ethyl O-methyl phosphorochloridate. This intermediate is then reacted with diethylamine to introduce the diethylphosphoramido group, followed by the addition of ethyl mercaptan to form the final phosphorothioate compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of O-Ethyl O-methyl S-(O’,O’-diethylphosphoramido)ethyl phosphorothioate may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl O-methyl S-(O’,O’-diethylphosphoramido)ethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
O-Ethyl O-methyl S-(O’,O’-diethylphosphoramido)ethyl phosphorothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the synthesis of pesticides and other agrochemicals, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of O-Ethyl O-methyl S-(O’,O’-diethylphosphoramido)ethyl phosphorothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate
- O-Methyl S-2-diethylaminoethyl ethylphosphonothiolate
- O-Ethyl methylphosphonothioic acid
Uniqueness
O-Ethyl O-methyl S-(O’,O’-diethylphosphoramido)ethyl phosphorothioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, biological activity, and potential applications. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
21988-55-6 |
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Molecular Formula |
C9H23NO6P2S |
Molecular Weight |
335.30 g/mol |
IUPAC Name |
N-diethoxyphosphoryl-2-[ethoxy(methoxy)phosphoryl]sulfanylethanamine |
InChI |
InChI=1S/C9H23NO6P2S/c1-5-14-17(11,15-6-2)10-8-9-19-18(12,13-4)16-7-3/h5-9H2,1-4H3,(H,10,11) |
InChI Key |
MOUBNLCEQKFOLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NCCSP(=O)(OC)OCC)OCC |
Origin of Product |
United States |
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